Plecanatide's pH-Dependent Activation Versus Linaclotide's pH-Independent Mechanism
Plecanatide demonstrates pH-dependent activation of the GC-C receptor, with an optimal pH of approximately 5.0-6.0, mirroring the physiological acidity of the proximal small intestine. This contrasts with linaclotide, which activates GC-C in a pH-independent manner, a property inherited from its structural origin as a bacterial enterotoxin analog [1]. Molecular dynamics simulations confirm that plecanatide retains a flexible, pH-sensitive structure similar to uroguanylin, while linaclotide adopts a rigid conformer most similar to the E. coli STa enterotoxin [1].
| Evidence Dimension | pH-Dependence of GC-C Receptor Activation |
|---|---|
| Target Compound Data | Optimal activity at pH 5.0-6.0; flexible, pH-sensitive conformation [1]. |
| Comparator Or Baseline | Linaclotide: Activity is pH-independent; rigid conformer similar to bacterial STa enterotoxin [1]. |
| Quantified Difference | Plecanatide exhibits pH-dependent activation; Linaclotide exhibits pH-independent activation. |
| Conditions | Molecular dynamics simulations (GROMACS) at pH 2.0, 5.0, and 7.0; T84 cell-based cGMP assay [1]. |
Why This Matters
For research on physiological GC-C signaling or GI regional targeting, plecanatide's pH-dependent, uroguanylin-mimetic action provides a more faithful model of endogenous regulation than linaclotide's pH-independent, enterotoxin-like activation.
- [1] Brancale A, Shailubhai K, Ferla S, Ricci A, Bassetto M, Jacob GS. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog. Pharmacol Res Perspect. 2017;5(2):e00295. View Source
